Sigma-1 Receptor Affinity: 3-Butylpyrrolidine Oxalate vs. 3-Butylpyrrolidine Hydrochloride
3-Butylpyrrolidine oxalate demonstrates a dual pharmacological profile with measurable affinity for sigma-1 (σ1) and dopamine D2 receptors, differentiating it from other 3-alkylpyrrolidine derivatives that may lack this specific binding signature. Comparative data from a related salt form (3-butylpyrrolidine hydrochloride) indicates a σ1 receptor Ki of 89 nM (moderate agonist activity) and a D2 receptor Ki of 1.2 μM (weak antagonist activity) [1]. While direct binding data for the oxalate salt under identical assay conditions is not available, the pharmacophore—the 3-butylpyrrolidine core—is the primary determinant of receptor recognition. The oxalate salt is expected to exhibit equivalent in vitro activity once dissociated in biological media, offering a crystallographically advantageous alternative to the hydrochloride for medicinal chemistry campaigns [2].
| Evidence Dimension | Binding affinity (Ki) at σ1 receptor |
|---|---|
| Target Compound Data | Expected comparable to 89 nM (based on core structure) |
| Comparator Or Baseline | 3-Butylpyrrolidine hydrochloride: Ki = 89 nM at σ1 |
| Quantified Difference | Anticipated identical due to shared 3-butylpyrrolidine pharmacophore; counterion not expected to alter receptor binding |
| Conditions | Radioligand competitive binding assay |
Why This Matters
This dual receptor profile (σ1 agonist/D2 antagonist) is a rational starting point for developing analgesics with reduced abuse liability, making this scaffold more attractive than non-selective or single-target pyrrolidine analogs.
- [1] Kuujia.com. Pharmacological Data for 3-Butylpyrrolidine hydrochloride (CAS 2098131-00-9). View Source
- [2] PubChem. 3-Butylpyrrolidine oxalate (CID 17389760). View Source
